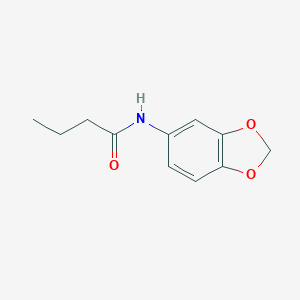

N-(1,3-benzodioxol-5-yl)butanamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.12 | t (J=5.4 Hz) | 1H | Amide NH |

| 6.85 | d (J=8.1 Hz) | 1H | H-6 (benzodioxole) |

| 6.72 | d (J=1.8 Hz) | 1H | H-4 (benzodioxole) |

| 6.65 | dd (J=8.1, 1.8 Hz) | 1H | H-5 (benzodioxole) |

| 5.98 | s | 2H | O–CH₂–O (dioxole) |

| 3.40 | t (J=7.2 Hz) | 2H | N–CH₂–CH₂ |

| 2.24 | m | 2H | CH₂–CO |

| 1.55 | quintet | 2H | Central CH₂ |

| 0.93 | t (J=7.5 Hz) | 3H | Terminal CH₃ |

- 170.2 ppm (amide carbonyl)

- 147.1 ppm (C-1, benzodioxole)

- 145.8 ppm (C-3, benzodioxole)

- 108–125 ppm (aromatic carbons)

- 39.4 ppm (N–CH₂)

- 25.1 ppm (CH₂–CO)

Infrared (IR) and Raman Spectroscopy

- 3280 (N–H stretch)

- 1645 (C=O stretch, amide I)

- 1550 (N–H bend, amide II)

- 1250 (C–O–C asymmetric stretch, dioxole)

- 1035 (C–O–C symmetric stretch)

Raman shifts (cm⁻¹) :

- 1602 (aromatic C=C stretch)

- 1295 (C–N stretch)

- 620 (ring breathing mode)

Mass Spectrometric Fragmentation Patterns

| m/z | Relative Abundance (%) | Fragment Ion |

|---|---|---|

| 207 | 12 | [M]⁺ |

| 162 | 100 | [M–CONH₂]⁺ |

| 135 | 68 | [C₇H₅O₂]⁺ (benzodioxolium) |

| 77 | 45 | [C₆H₅]⁺ |

The base peak at m/z 162 corresponds to loss of the amide group (–CONH₂, 45 Da). Subsequent cleavage of the methylene bridge yields the benzodioxolium ion (m/z 135). High-resolution MS confirms the molecular ion at m/z 207.0895 (calc. 207.0895 for C₁₁H₁₃NO₃).

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)butanamide |

InChI |

InChI=1S/C11H13NO3/c1-2-3-11(13)12-8-4-5-9-10(6-8)15-7-14-9/h4-6H,2-3,7H2,1H3,(H,12,13) |

InChI Key |

FCOULOMSMQQQQY-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Substituted Benzodioxole Sulfonamides

Example Compounds :

Key Differences :

- However, amides like this compound may exhibit greater metabolic stability due to reduced susceptibility to hydrolysis .

Psychoactive Benzodioxole Derivatives

Example Compound :

Key Differences :

Capsaicin Analogs

Example Compound :

Key Differences :

- This highlights how minor structural changes alter target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.